molecular formula C8H10O2 B146627 2-Hydroxyphenethyl alcohol CAS No. 7768-28-7

2-Hydroxyphenethyl alcohol

Cat. No.: B146627
CAS No.: 7768-28-7
M. Wt: 138.16 g/mol
InChI Key: ABFCOJLLBHXNOU-UHFFFAOYSA-N
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Description

2-Hydroxyphenethyl alcohol, also known as 2-(2-Hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2. It is a phenolic alcohol characterized by a hydroxyl group attached to the benzene ring and an ethyl alcohol group. This compound is known for its clear yellow to yellow-brownish viscous liquid form and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenethyl alcohol can be synthesized through various methods. One common method involves the reaction of phenol with ethylene oxide in the presence of a catalyst. Another method includes the reduction of 2-hydroxyphenylacetaldehyde using a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hydroxyphenylacetaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxyphenylacetic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to 2-hydroxyphenylethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Hydroxyphenylacetic acid.

    Reduction: 2-Hydroxyphenylethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-Hydroxyphenethyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyphenethyl alcohol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

    2-Phenylethanol: Similar in structure but lacks the hydroxyl group on the benzene ring.

    4-Hydroxyphenethyl alcohol: Similar but with the hydroxyl group at the para position.

    2-Hydroxybenzyl alcohol: Similar but with the hydroxyl group directly attached to the benzene ring.

Uniqueness: 2-Hydroxyphenethyl alcohol is unique due to the presence of both a hydroxyl group and an ethyl alcohol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFCOJLLBHXNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228312
Record name 2-Hydroxybenzeneethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7768-28-7
Record name 2-(2-Hydroxyethyl)phenol
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Record name 2-Hydroxyphenylethanol
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Record name 7768-28-7
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Record name 2-Hydroxybenzeneethanol
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Record name 2-hydroxyphenethyl alcohol
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Record name 2-HYDROXYPHENYLETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyphenethyl alcohol
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2-Hydroxyphenethyl alcohol
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Customer
Q & A

Q1: What is the structure of 2-hydroxyphenethyl alcohol and how is it characterized?

A1: this compound, also known as 2-(2-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Its structure consists of a phenol ring with a 2-hydroxyethyl substituent at the ortho position.

  • IR: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches. []

Q2: Has this compound been found in natural sources?

A2: Yes, this compound was recently isolated as a natural product from the submerged whole broth of the fungus Antrodia camphorata. This discovery suggests potential biological activity for this compound. []

Q3: Can this compound be synthesized, and if so, what is a novel approach?

A3: While traditional methods exist, a recent study reported a novel one-pot synthesis of dihydrobenzosiloles from styrenes, which can then be efficiently converted into 2-hydroxyphenethyl alcohols. This method utilizes a nickel-catalyzed hydrosilylation followed by an iridium-catalyzed dehydrogenative cyclization, offering a practical route to this valuable compound. []

Q4: How does this compound behave as a ligand with organometallic compounds?

A4: Research indicates that this compound acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Specifically, it coordinates to trialkylaluminum species through both its phenolic and aliphatic hydroxyl groups. This interaction leads to the formation of cyclic organoaluminum complexes, showcasing its potential in coordination chemistry and catalysis. []

Q5: Can the cyclization of this compound be facilitated?

A5: Yes, studies have shown that this compound can undergo cyclization in acidic conditions using dimethyl carbonate (DMC) as a reagent. The proposed mechanism involves the formation of a phenonium ion intermediate, stabilized by the neighboring hydroxyl group, which then undergoes intramolecular cyclization to yield the cyclic ether product. This method highlights the versatility of DMC in organic synthesis. []

Q6: What is the significance of studying this compound in liquid-assisted secondary ion mass spectrometry (LSIMS)?

A6: Research using this compound as a matrix in LSIMS provides valuable insights into ionization processes. Analysis of derivatized monosaccharides in this matrix revealed the dominance of [M – H]+ ions, suggesting that ionization in LSIMS may not be analogous to techniques like chemical ionization. These findings contribute to a better understanding of ionization mechanisms in mass spectrometry. []

Q7: What is the potential application of this compound in food science?

A7: this compound has been identified as one of the predominant phenolic compounds in pomegranate juice. [] Phenolic compounds are known for their antioxidant properties, contributing to the health benefits associated with pomegranate consumption.

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